molecular formula C5H11N3O2 B2735052 3-[(Carbamoylmethyl)amino]propanamide CAS No. 392315-57-0

3-[(Carbamoylmethyl)amino]propanamide

Cat. No.: B2735052
CAS No.: 392315-57-0
M. Wt: 145.162
InChI Key: DXKMWQQVXQFNDZ-UHFFFAOYSA-N
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Description

3-[(Carbamoylmethyl)amino]propanamide: is an organic compound with the molecular formula C5H11N3O2 It is a derivative of propanamide, featuring a carbamoylmethyl group attached to the amino group of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carbamoylmethyl)amino]propanamide typically involves the reaction of 3-aminopropanamide with a carbamoylating agent such as carbamoyl chloride or carbamoyl isocyanate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

3-aminopropanamide+carbamoyl chlorideThis compound+HCl\text{3-aminopropanamide} + \text{carbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminopropanamide+carbamoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(Carbamoylmethyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like primary amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-[(Carbamoylmethyl)amino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Carbamoylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopropanamide
  • N-carbamoylmethylpropanamide
  • 3-(methylamino)propanamide

Uniqueness

3-[(Carbamoylmethyl)amino]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its carbamoylmethyl group provides additional sites for chemical modification, enhancing its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

3-[(2-amino-2-oxoethyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-4(9)1-2-8-3-5(7)10/h8H,1-3H2,(H2,6,9)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKMWQQVXQFNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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